

# An In-depth Technical Guide to the Fundamental Properties of Methyl Quinaldate

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## Compound of Interest

Compound Name: Methyl quinaldate

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## Abstract

**Methyl quinaldate**, also known as methyl 2-quinolinecarboxylate, is a heterocyclic aromatic ester with the chemical formula  $C_{11}H_9NO_2$ . As a derivative of quinaldic acid, a known bioactive scaffold, **methyl quinaldate** serves as a crucial chemical intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. The strategic introduction of the methyl ester group can modulate the physicochemical and pharmacokinetic properties of the parent molecule, a concept of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of **methyl quinaldate**, including its chemical and physical characteristics, spectroscopic data, a detailed experimental protocol for its synthesis, and a discussion of its potential role in drug development.

## Chemical and Physical Properties

**Methyl quinaldate** is a solid at room temperature. While specific experimental data for some physical properties are not readily available in the literature, its fundamental chemical identifiers and computed properties have been well-documented.

Table 1: Chemical Identifiers and Computed Properties of **Methyl Quinaldate**

Property	Value	Source
IUPAC Name	methyl quinoline-2-carboxylate	PubChem[1]
Synonyms	Methyl 2-quinolinecarboxylate, Quinaldic acid, methyl ester	PubChem[1], NIST[2]
CAS Number	19575-07-6	NIST[2]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>	PubChem[1], NIST[2]
Molecular Weight	187.19 g/mol	PubChem[1]
XLogP3	1.9	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

## Spectroscopic Data

The structural elucidation of **methyl quinaldate** is confirmed through various spectroscopic techniques.

## Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) data for **methyl quinaldate** is available and provides key fragmentation patterns useful for its identification.

Table 2: Key Fragments in the Mass Spectrum of **Methyl Quinaldate**

m/z	Relative Intensity	Putative Fragment
129	99.99	[M - COOCH <sub>3</sub> ] <sup>+</sup>
128	37.20	[M - COOCH <sub>3</sub> - H] <sup>+</sup>
157	20.0	[M - OCH <sub>3</sub> ] <sup>+</sup>
101	15.10	[C <sub>7</sub> H <sub>5</sub> N] <sup>+</sup>
130	10.20	[M - C <sub>4</sub> H <sub>4</sub> ] <sup>+</sup>

Source: PubChem[1]

## Infrared (IR) Spectroscopy

The IR spectrum of **methyl quinaldate** would be expected to show characteristic peaks for its functional groups. A published FTIR spectrum was acquired using a KBr-Pellet technique.[1]

Table 3: Predicted Characteristic IR Absorptions for **Methyl Quinaldate**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
C=O (ester)	~1720	Strong, sharp absorption
C-O (ester)	~1250-1300	Strong absorption
C=N (quinoline)	~1600	Medium to strong absorption
C=C (aromatic)	~1450-1600	Multiple medium to weak absorptions
C-H (aromatic)	~3000-3100	Weak to medium absorptions
C-H (methyl)	~2850-2960	Weak to medium absorptions

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned experimental <sup>1</sup>H and <sup>13</sup>C NMR spectrum for **methyl quinaldate** is not readily found, the expected chemical shifts can be predicted based on the structure and data from similar quinoline derivatives.

Table 4: Predicted  $^1\text{H}$  NMR Chemical Shifts for **Methyl Quinaldate** in  $\text{CDCl}_3$ 

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
-OCH <sub>3</sub>	3.9 - 4.1	Singlet
H3	8.1 - 8.3	Doublet
H4	7.9 - 8.1	Doublet
H5, H6, H7, H8	7.4 - 7.8	Multiplet

Table 5: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **Methyl Quinaldate** in  $\text{CDCl}_3$ 

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O	165 - 170
C2	150 - 155
C3	120 - 125
C4	135 - 140
C4a	128 - 132
C5	127 - 130
C6	126 - 129
C7	129 - 132
C8	125 - 128
C8a	145 - 150
-OCH <sub>3</sub>	52 - 55

## Synthesis of Methyl Quinaldate

**Methyl quinaldate** is typically synthesized via the Fischer esterification of its parent carboxylic acid, quinaldic acid, with methanol in the presence of an acid catalyst.

# Experimental Protocol: Fischer Esterification of Quinaldic Acid

Objective: To synthesize **methyl quinaldate** from quinaldic acid and methanol.

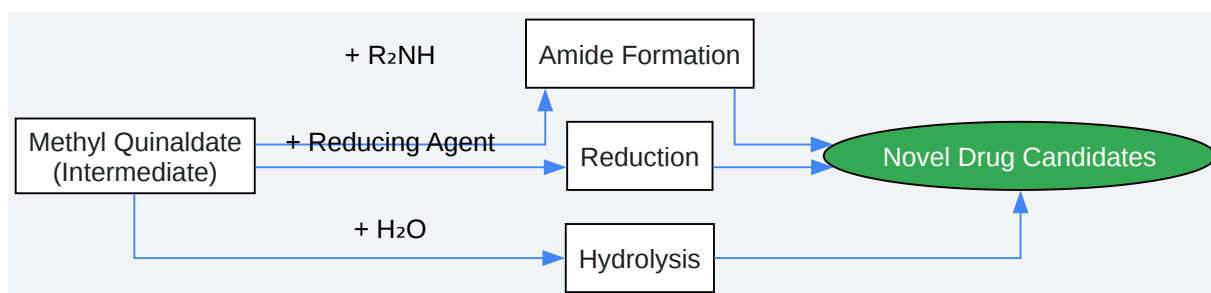
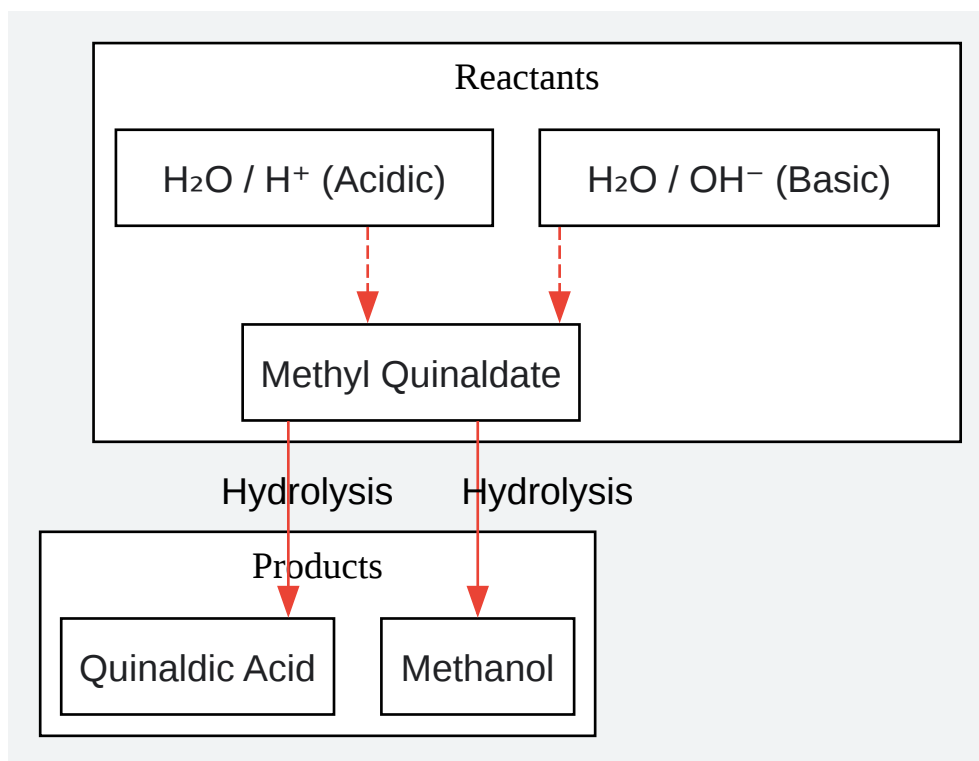
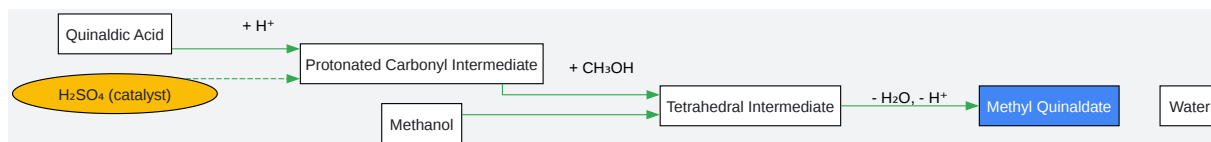
Materials:

- Quinaldic acid (1.0 equivalent)
- Anhydrous methanol (large excess, serves as solvent and reactant)
- Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve quinaldic acid in a large excess of anhydrous methanol.
- **Acid Catalysis:** Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).<sup>[3]</sup>
- Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
- Solvent Removal: Remove the excess methanol using a rotary evaporator.
- Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **methyl quinaldate**.
- Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.



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## References

- 1. Methyl quinoline-2-carboxylate | C<sub>11</sub>H<sub>9</sub>NO<sub>2</sub> | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Quinolinecarboxylic acid, methyl ester [webbook.nist.gov]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
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